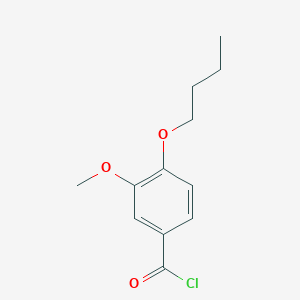

4-Butoxy-3-methoxybenzoyl chloride

Descripción

Contextualization of Benzoyl Chloride Derivatives within Organic Synthesis

Benzoyl chloride (C₆H₅COCl) is the simplest aromatic acyl chloride and serves as a fundamental building block in organic chemistry. chemicalbook.comnih.gov As an acyl chloride derived from benzoic acid, it is characterized by a carbonyl group bonded to a chlorine atom, which is an excellent leaving group. This structural feature renders benzoyl chloride and its derivatives highly reactive towards nucleophiles, making them powerful acylating agents. pearson.com

The primary utility of benzoyl chlorides in organic synthesis is to introduce the benzoyl group (C₆H₅CO-) into other molecules. Key reactions include:

Esterification: They react readily with alcohols to form benzoate (B1203000) esters. nih.gov

Amide Synthesis: They react with primary and secondary amines to produce benzamides. A common named reaction utilizing this transformation is the Schotten-Baumann reaction.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, benzoyl chloride can acylate aromatic rings to form benzophenones and related ketones. nih.gov

Due to this versatile reactivity, benzoyl chloride is a crucial intermediate in the industrial synthesis of a wide array of products, including dyes, pharmaceuticals, perfumes, resins, and benzoyl peroxide, a widely used initiator in polymer chemistry. chemicalbook.comnih.gov

Significance of Substituted Benzoyl Chlorides as Reactive Intermediates

The true versatility of benzoyl chlorides as synthetic tools is realized when substituents are present on the benzene (B151609) ring. These substituents can dramatically influence the reactivity of the acyl chloride functional group. The reaction with nucleophiles generally proceeds through a nucleophilic acyl substitution mechanism. koreascience.kr The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

Electron-withdrawing groups (e.g., nitro, cyano) increase the partial positive charge on the carbonyl carbon, making the molecule more susceptible to nucleophilic attack and thus more reactive.

Electron-donating groups (e.g., alkoxy, alkyl) decrease the electrophilicity of the carbonyl carbon, thereby reducing the molecule's reactivity compared to unsubstituted benzoyl chloride.

This modulation of reactivity allows chemists to select a benzoyl chloride derivative with the appropriate kinetic profile for a specific transformation, minimizing side reactions and improving yields. Furthermore, the substituents themselves can be of synthetic importance, serving as functional handles for further chemical modification or as key components that confer specific biological or material properties to the final product. For this reason, substituted benzoyl chlorides are considered valuable synthesis building blocks for creating complex molecules for the pharmaceutical, agrochemical, and materials science sectors.

Overview of Research Trajectories for 4-Butoxy-3-methoxybenzoyl Chloride and Related Analogues

This compound is a specific example of a substituted benzoyl chloride featuring two electron-donating alkoxy groups. While direct and extensive research literature on this exact compound is not widespread, its chemical nature and potential applications can be understood by examining its structure and the research conducted on its close analogues.

The core of this molecule is derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a well-known natural product. pensoft.net Derivatives of vanillic acid are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and antioxidant properties. pensoft.net The addition of a butoxy group, a four-carbon alkyl chain, significantly increases the lipophilicity (fat-solubility) of the molecule compared to its vanillic acid precursor. Research into similar O-alkyl derivatives of phenolic acids, such as syringic acid, has shown that modifying the length of the alkyl chain is an effective strategy for creating lipophilic antioxidants with potential applications in food science and other areas requiring solubility in non-aqueous environments. rsc.org

The research trajectories for this compound are therefore likely focused on its use as a specialized acylating agent to synthesize novel, complex molecules. By reacting it with various nucleophiles (alcohols, amines, etc.), researchers can introduce the 4-butoxy-3-methoxybenzoyl moiety. This approach is mirrored in the application of its simpler analogue, 4-methoxybenzoyl chloride, which is used to synthesize stilbene (B7821643) and dihydrostilbene derivatives as potential anti-cancer agents and coumarin (B35378) dimers with potential anti-HIV activity. fishersci.comchemicalbook.com Furthermore, substituted benzoyl chlorides have been used to modify materials, such as the surface of indium tin oxide for use in organic light-emitting diodes (OLEDs). chemicalbook.com

Thus, the primary research direction for this compound is as a synthon for developing new:

Pharmaceutical agents: Leveraging the bioactive vanillic acid core, with the butoxy group potentially enhancing membrane permeability or modifying pharmacological activity.

Functional materials: Creating new polymers or surface modifiers where the specific alkoxy substituents could confer desirable physical or optical properties.

Compound Data

Structure

3D Structure

Propiedades

IUPAC Name |

4-butoxy-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-3-4-7-16-10-6-5-9(12(13)14)8-11(10)15-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEDXHLVHFRYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296913 | |

| Record name | 4-Butoxy-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-43-1 | |

| Record name | 4-Butoxy-3-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Butoxy 3 Methoxybenzoyl Chloride

Established Synthetic Pathways for Aryl Acid Chlorides

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive intermediates that can be readily converted into a variety of other functional groups, including esters, amides, and anhydrides. ganeshremedies.com

Carboxylic Acid Chlorination Techniques

The most common and well-established methods for the synthesis of aryl acid chlorides from their corresponding carboxylic acids involve the use of specific chlorinating agents.

Thionyl Chloride (SOCl₂): The reaction of a carboxylic acid with thionyl chloride is a widely used method for the preparation of acyl chlorides. This reaction is often carried out in an inert solvent, such as toluene (B28343) or dichloromethane (B109758), and may be catalyzed by a small amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. A general representation of this reaction is the conversion of an aryl acid to an aryl acid chloride. chemicalbook.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for the conversion of carboxylic acids to acyl chlorides. Similar to thionyl chloride, this reaction is typically performed in an inert solvent like dichloromethane and is also often catalyzed by DMF. The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates their removal from the reaction mixture. This method is known for its mild reaction conditions and high yields. chemicalbook.com

A general procedure for the synthesis of aryl acid chlorides using oxalyl chloride involves dissolving the aryl acid in dichloromethane, adding oxalyl chloride and a catalytic amount of DMF, and stirring the mixture at room temperature. chemicalbook.com

| Reagent | Typical Conditions | Catalyst | Byproducts |

| Thionyl Chloride (SOCl₂) | Reflux in neat reagent or inert solvent | DMF (catalytic) | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Room temperature in inert solvent (e.g., CH₂Cl₂) | DMF (catalytic) | CO, CO₂, HCl |

Investigation of Alternative Acyl Chloride Synthesis Protocols

While thionyl chloride and oxalyl chloride are the most common reagents for acyl chloride synthesis, several alternative methods have been developed. These alternatives can offer advantages in terms of milder reaction conditions, substrate scope, or avoidance of corrosive byproducts.

One such alternative involves the use of cyanuric chloride in the presence of a tertiary amine. This method can be effective for the conversion of a variety of carboxylic acids to their corresponding acyl chlorides. Another approach utilizes Vilsmeier-type reagents , which are generated in situ from the reaction of a tertiary amide (like DMF) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene. These reagents can then activate the carboxylic acid towards nucleophilic attack by chloride.

More recent developments in this area include the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base, which allows for the rapid generation of acid chlorides under mild conditions through the activation of the carboxylic acid via a cyclopropenium carboxylate intermediate.

Precursor Synthesis and Targeted Functional Group Transformations

The direct precursor to 4-butoxy-3-methoxybenzoyl chloride is 4-butoxy-3-methoxybenzoic acid. The synthesis of this precursor is a critical step and typically involves the strategic introduction of the butoxy and methoxy (B1213986) groups onto a benzoic acid framework.

Elaboration of Butoxy and Methoxy Moieties on Aromatic Scaffolds

The introduction of alkoxy groups, such as butoxy and methoxy, onto an aromatic ring is a common transformation in organic synthesis. The methoxy group is often present in the starting material, which is typically derived from natural sources. The butoxy group is then introduced through an alkylation reaction.

A common starting material for the synthesis of 4-alkoxy-3-methoxybenzoic acids is vanillic acid (4-hydroxy-3-methoxybenzoic acid) or its corresponding ester, methyl vanillate (B8668496) . The phenolic hydroxyl group of vanillic acid or its ester can be alkylated to introduce the butoxy group. This is typically achieved through a Williamson ether synthesis , where the phenoxide, formed by deprotonation of the hydroxyl group with a suitable base, acts as a nucleophile and attacks an alkyl halide, in this case, a butyl halide (e.g., butyl bromide).

A representative procedure for the O-butylation of methyl vanillate would involve dissolving methyl vanillate in a suitable solvent such as acetone (B3395972) or DMF, adding a base like potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group, and then adding butyl bromide. The reaction mixture is typically heated to facilitate the reaction.

| Starting Material | Reagents | Product |

| Methyl Vanillate | 1. K₂CO₃, DMF 2. Butyl Bromide | Methyl 4-butoxy-3-methoxybenzoate |

Synthetic Routes to 4-Butoxy-3-methoxybenzoic Acid Derivatives

There are several synthetic routes to obtain 4-butoxy-3-methoxybenzoic acid.

One common strategy involves the initial protection of the carboxylic acid functionality of vanillic acid as an ester, typically a methyl ester (methyl vanillate). nist.govnih.gov This prevents unwanted side reactions during the subsequent alkylation step. As described in the previous section, the phenolic hydroxyl group of methyl vanillate is then butylated using a butyl halide in the presence of a base. The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This hydrolysis can be achieved under either acidic or basic conditions. Basic hydrolysis, for example with sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol, is commonly employed. Subsequent acidification with an acid like hydrochloric acid protonates the carboxylate to yield the final product, 4-butoxy-3-methoxybenzoic acid. chemicalbook.com

An alternative route starts from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) . The phenolic hydroxyl group of vanillin can be butylated in a similar manner to vanillic acid, yielding 4-butoxy-3-methoxybenzaldehyde . This aldehyde can then be oxidized to the corresponding carboxylic acid, 4-butoxy-3-methoxybenzoic acid. A variety of oxidizing agents can be used for this transformation, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger.

| Precursor | Reaction Sequence | Final Product |

| Vanillic Acid | 1. Esterification (e.g., with Methanol/H⁺) 2. O-Butylation (Butyl Bromide, Base) 3. Hydrolysis (e.g., NaOH, then H⁺) | 4-Butoxy-3-methoxybenzoic Acid |

| Vanillin | 1. O-Butylation (Butyl Bromide, Base) 2. Oxidation (e.g., KMnO₄ or NaClO₂) | 4-Butoxy-3-methoxybenzoic Acid |

Reactivity Profiles and Mechanistic Investigations of 4 Butoxy 3 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reactions of 4-butoxy-3-methoxybenzoyl chloride, like all acyl chlorides, are nucleophilic acyl substitutions. In this two-step mechanism (addition-elimination), a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the chloride ion—an excellent leaving group—to yield the substituted product. The general reactivity is significantly enhanced compared to the corresponding carboxylic acid.

This compound readily reacts with alcohols and phenols in a process known as esterification to form the corresponding esters. This reaction is typically rapid and efficient, often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. The base prevents the potential for acid-catalyzed side reactions and drives the reaction to completion.

While specific studies detailing the esterification of this compound are not prevalent in the reviewed literature, the reactivity of its close structural analog, 3,4-dimethoxybenzoyl chloride (veratroyl chloride), provides a clear model for its expected behavior. For instance, veratroyl chloride has been shown to react with various hydroxyl-containing compounds, from simple alcohols to complex polyols like ascorbic acid, to yield stable ester products. google.comambeed.com One documented example is the reaction of veratroyl chloride with 1-allyl-2-hydroxybenzene in the presence of DMAP and pyridine to afford the corresponding aryl ester. thieme-connect.com Given the similar electronic nature of the 3,4-dialkoxy substitution pattern, this compound is expected to undergo analogous transformations with a wide range of alcohol nucleophiles.

Table 1: Representative Esterification Reactions (based on analogous compounds)

| Reactant 1 | Nucleophile | Base/Catalyst | Product | Citation |

|---|---|---|---|---|

| 3,4-Dimethoxybenzoyl chloride | 1-Allyl-2-hydroxybenzene | DMAP, Pyridine | 1-Allyl-2-phenyl 3,4-dimethoxybenzoate | thieme-connect.com |

| 3,4-Dimethoxybenzoyl chloride | Sodium Ascorbic Acid | Heat (90-100°C) | Veratroyl Ascorbic Acid | google.com |

| Acyl Chlorides (general) | Alcohols | Pyridine or Tertiary Amine | Corresponding Ester | ambeed.com |

The reaction of this compound with primary and secondary amines yields N-substituted amides. This amidation reaction is a cornerstone of its synthetic utility. The reaction proceeds readily, as amines are generally excellent nucleophiles. Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to serve as a base to neutralize the HCl formed. Alternatively, an external non-nucleophilic base can be used.

Patents have cited this compound as a key intermediate in the synthesis of N-[(1-dimethylaminocycloalkyl)methyl]benzamide derivatives, which have been investigated for therapeutic applications. google.com This confirms its practical application in forming complex amide products. The reactivity is further illustrated by its analog, veratroyl chloride, which is widely used to synthesize amides. For example, it has been reacted with 6-aminocaproic acid under Schotten-Baumann conditions (a biphasic system with aqueous sodium hydroxide) to produce the corresponding N-acylated amino acid. google.com It also undergoes condensation with amines like 2-methoxy-2-(3,4-dimethoxyphenyl)-ethylamine to form complex amides that serve as precursors for isoquinoline (B145761) alkaloids. gla.ac.uk

Table 2: Representative Amidation Reactions

| Reactant | Nucleophile | Conditions | Product Class | Citation |

|---|---|---|---|---|

| This compound | (1-aminocycloalkyl)methyldimethylamine | Not specified | N-[(1-dimethylaminocycloalkyl)methyl]benzamide derivative | google.com |

| 3,4-Dimethoxybenzoyl chloride | 6-Aminocaproic Acid | Dioxane/Water, NaOH | N-(3,4-dimethoxybenzoyl) amino acid | google.com |

| 3,4-Dimethoxybenzoyl chloride | Homoveratrylamine | Not specified | N-(3,4-dimethoxyphenethyl)-3,4-dimethoxybenzamide | mdma.chsciencemadness.org |

Beyond alcohols and amines, this compound can react with a variety of other nucleophiles. Reaction with a carboxylate salt (the conjugate base of a carboxylic acid) results in the formation of a carboxylic acid anhydride (B1165640). This reaction is a standard method for anhydride synthesis.

While specific examples for this compound are scarce, its analog veratroyl chloride has been shown to react with diazomethane (B1218177) to form a diazoketone. archive.orgscribd.com This reaction highlights its utility in forming precursors for more complex transformations like the Arndt-Eistert synthesis. Although direct reactions with thiocyanates are not prominently documented for this specific compound, acyl chlorides are known to react with thiocyanate (B1210189) salts to form acyl isothiocyanates, which are versatile synthetic intermediates.

Advanced Reaction Modalities

In addition to its role in classical nucleophilic substitution, the structural features of this compound allow its participation in more contemporary synthetic methodologies, including photocatalysis and cross-coupling reactions.

Acyl chlorides can be converted into compounds that act as radical precursors under photolytic conditions. A relevant application involves the conversion of the acyl chloride into an N-acyloxyphthalimide. Research on the closely related 3,4-dimethoxybenzoyl chloride has demonstrated its use in preparing such derivatives. uni-regensburg.de These N-acyloxyphthalimides are effective radical precursors in visible-light photoredox catalysis. uni-regensburg.de Upon irradiation, they can undergo decarboxylation to generate aryl radicals. These highly reactive species can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a potential precursor for advanced radical-based synthetic strategies. researchgate.net

While not typically a direct participant as a ligand, this compound and its analogs serve as crucial building blocks for molecules that are subsequently used in transition metal-catalyzed cross-coupling reactions. For example, 3,4-dimethoxybenzoyl chloride has been used in syntheses where the resulting ketone product is a substrate for palladium-catalyzed coupling reactions. acs.org Furthermore, it has been incorporated into larger molecular frameworks that are later subjected to Suzuki coupling conditions, demonstrating the compatibility of the benzoyl moiety with these powerful synthetic methods. google.com This utility underscores its role as a versatile building block in multi-step syntheses that culminate in the formation of complex architectures via cross-coupling.

Kinetic and Mechanistic Elucidation of Acylation Processes

The study of how this compound behaves in chemical reactions, particularly in the transfer of its acyl group, is a key area of research in organic chemistry. Understanding the speed and selectivity of these reactions is vital. The butoxy and methoxy (B1213986) groups attached to the molecule's core ring structure play a significant role in how it interacts with other chemicals.

Investigation of Reaction Rates and Transition States

To fully grasp the reaction process of this compound, scientists investigate the kinetics, or the rates of reaction, and the transition states involved. The speed at which this compound acylates other molecules is influenced by several factors, including the nature of the reacting partner (nucleophile), the solvent used, and the temperature of the reaction.

Scientists use various analytical techniques, such as spectroscopy and chromatography, to monitor the progress of these reactions. This allows them to calculate important parameters like the reaction order and rate constant.

Table 1: Illustrative Reaction Parameters

This table provides a hypothetical look at how reaction conditions can influence the outcome of acylating aniline (B41778) with this compound. The data presented here is for illustrative purposes and actual experimental results may differ.

| Solvent | Temperature (°C) | Rate Constant (k) |

| Dichloromethane (B109758) | 25 | 0.09 M⁻¹s⁻¹ |

| Acetonitrile | 25 | 0.25 M⁻¹s⁻¹ |

| Dichloromethane | 40 | 0.18 M⁻¹s⁻¹ |

| Acetonitrile | 40 | 0.52 M⁻¹s⁻¹ |

The transition state in these acylation reactions is thought to be a temporary, high-energy arrangement of atoms. Advanced computational methods can be used to model and understand the specific shape and energy of these states. This theoretical insight helps to explain the observed reaction speeds and selectivities.

Factors Influencing Chemoselectivity in Acylations

Chemoselectivity refers to the ability of a chemical to react with one functional group in preference to another. When a molecule has multiple potential reaction sites, controlling where this compound reacts is crucial for successful synthesis.

The primary factor driving this selectivity is the inherent reactivity of the different functional groups. For instance, a nitrogen-containing amino group is generally more reactive towards acylation than a hydroxyl group. However, this preference can be altered by changing the reaction conditions, such as the acidity (pH) or by using "protecting groups" to temporarily block one of the reactive sites.

The physical bulk of the groups surrounding the potential reaction sites also has a significant impact. A less crowded site is more accessible for the acylating agent.

Table 2: General Chemoselectivity Trends

This table outlines the general outcomes when different functional groups compete for acylation by this compound.

| Competing Functional Group 1 | Competing Functional Group 2 | Predominant Product |

| Primary Amine | Primary Alcohol | Amide |

| Phenol | Aliphatic Alcohol | Phenolic Ester |

| Thiol | Amine | Amide |

By carefully selecting the solvent, temperature, and any catalysts, chemists can steer the reaction to favor the formation of the desired product. For example, adding a non-reacting base can increase the reactivity of an alcohol group, making it more likely to be acylated. This level of control is essential for producing high yields of the target molecule in complex chemical syntheses.

Specialized Applications in Organic and Medicinal Chemistry

Construction of Complex Organic Architectures

The reactivity of the benzoyl chloride group is harnessed by organic chemists to construct intricate molecular designs, particularly in the synthesis of heterocyclic and poly-functionalized aromatic compounds.

Substituted benzoyl chlorides are fundamental precursors for various heterocyclic systems. The electrophilic nature of the acyl chloride facilitates reactions with nucleophilic species to form key intermediates that can undergo subsequent cyclization.

Pyrazole (B372694) Derivatives: While pyrazoles are often formed via condensation of hydrazines with 1,3-dicarbonyl compounds, benzoyl chlorides play a crucial role in the N-functionalization of pre-existing pyrazole rings. jpsbr.orgnih.gov The reaction of 4-Butoxy-3-methoxybenzoyl chloride with a pyrazole in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, results in the formation of N-benzoyl pyrazoles. jpsbr.orgresearchgate.net This introduces the 4-butoxy-3-methoxyphenyl group onto the nitrogen atom of the pyrazole core, a common strategy to modify the pharmacological or physicochemical properties of the resulting molecule.

1,3,4-Oxadiazole (B1194373) Derivatives: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles frequently employs aroyl chlorides as key building blocks. nih.govjchemrev.comnih.gov A prevalent method involves the reaction of this compound with a suitable hydrazine (B178648) derivative, such as a monoaryl hydrazide or thiosemicarbazide (B42300), to form a diacylhydrazine or an acyl thiosemicarbazide intermediate, respectively. nih.govjchemrev.com This intermediate is then subjected to dehydrative cyclization using various reagents like phosphorus oxychloride or tosyl chloride to yield the final 1,3,4-oxadiazole ring. nih.govjchemrev.com

Table 1: Synthesis of Heterocyclic Scaffolds

| Target Heterocycle | General Synthetic Role of this compound | Key Reactant Partner |

|---|---|---|

| N-Acyl Pyrazoles | Acylation of the pyrazole nitrogen. jpsbr.org | A pre-formed pyrazole or dihydropyrazole. jpsbr.org |

| 1,3,4-Oxadiazoles | Provides one of the substituted aryl groups for the oxadiazole ring via acylation of a hydrazine intermediate. nih.govjchemrev.com | Hydrazine derivatives (e.g., thiosemicarbazide, monoaryl hydrazides). nih.govjchemrev.com |

This compound is itself a multi-functionalized aromatic system. It serves as a reagent to introduce this specific substituted phenyl group into other molecules via acylation reactions. The classic Friedel-Crafts acylation, a hallmark reaction of benzoyl chlorides, allows for the attachment of the 4-butoxy-3-methoxybenzoyl group to another aromatic ring, creating complex biaryl ketone structures. wikipedia.org This reaction expands the complexity of the aromatic system, linking two distinct substituted rings through a carbonyl bridge.

Utility in Medicinal Chemistry Building Blocks (Synthetic Aspects)

In medicinal chemistry, the assembly of "building blocks" is a core strategy for creating libraries of compounds for drug discovery. Substituted benzoyl chlorides are indispensable in this regard. google.com

The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry. This compound reacts readily and efficiently with primary or secondary amines to form substituted benzamide (B126) derivatives. wikipedia.org This reaction is a cornerstone for generating novel molecular entities for screening. The resulting benzamide scaffold is a privileged structure in drug design, found in numerous approved therapeutic agents. nih.gov By reacting this compound with a diverse library of amines, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a new series of compounds, optimizing for target affinity, selectivity, and pharmacokinetic properties.

Table 2: Benzamide Scaffold Synthesis

| Scaffold | Synthetic Goal | Role of this compound |

|---|

| Substituted Benzamides | Generation of compound libraries for drug discovery screening (e.g., for PARP-1 inhibitors). nih.gov | Provides the "A-ring" or acyl fragment of the benzamide through reaction with various amines. |

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ligase, and a chemical linker connecting them. nih.govexplorationpub.com The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by controlling the spatial orientation of the two proteins.

This compound can be used as a rigid building block within the PROTAC linker. The synthesis of PROTACs is often modular, relying on robust reactions like amide bond formation to connect the different components. acs.org The benzoyl chloride can be reacted with an amine-functionalized linker or ligand to incorporate the substituted phenyl ring. This aromatic unit can provide conformational restriction to the often-flexible linkers, which can be advantageous for optimizing the formation of the productive ternary complex. explorationpub.comnih.gov

Role in Agrochemical Intermediate Development

The benzoyl chloride functional group is an important structural motif in the agrochemical industry. gunjalindustries.com Substituted benzoyl chlorides are key intermediates in the production of a variety of pesticides, including herbicides and insecticides. gunjalindustries.com For instance, they are precursors in the synthesis of compounds like the herbicide metamitron. By functioning as a reactive acylating agent, this compound can be used to synthesize complex molecules with potential herbicidal or insecticidal activity, serving as a valuable building block for the discovery of new crop protection agents.

Contributions to Materials Science and Polymer Chemistry

Engineering of Specialty Polymers

The incorporation of 4-Butoxy-3-methoxybenzoyl chloride into polymer backbones, particularly in aromatic polyamides, offers a pathway to tailor material properties for specific high-performance applications.

The thermal stability of polymers is a critical factor for their application in demanding environments. The introduction of specific chemical moieties can significantly influence a polymer's resistance to thermal degradation. While direct studies on the thermal stability of polymers derived specifically from this compound are not extensively documented, the effects of its structural components—alkoxy and methoxy (B1213986) groups on a polyamide backbone—can be inferred from related research.

The thermal decomposition of aliphatic polyamides has been studied extensively, with products like caprolactam for PA 6 and cyclopentanone (B42830) for PA 66 being prominent. researchgate.net The thermal degradation of aromatic polyamides, which would be formed from this compound, proceeds through different, more complex mechanisms, often at higher temperatures. researchgate.netrsc.org The addition of the butoxy and methoxy groups would likely alter the degradation pathway.

Table 1: Thermal Properties of Related Polymer Systems

| Polymer System | Key Findings | Reference |

| Cyanate Ester Resins with Methoxy Groups | Methoxy groups can reduce thermal stability by introducing low-temperature decomposition pathways. researchgate.net | researchgate.net |

| Branched Polyamide 4 with Methylol Groups | Higher degrees of methylolation led to slightly higher thermal decomposition points. researchgate.net | researchgate.net |

| Poly(p-benzoyl-4,4'-diaminobenzoylaniline) | Stable up to 300°C, demonstrating good thermal stability for an aromatic polyamide. rsc.org | rsc.org |

This table presents data on related polymer systems to infer the potential impact of the 4-butoxy-3-methoxybenzoyl moiety.

The chemical resistance of polymers is paramount for their durability and longevity, especially in harsh chemical environments. Polyamides, as a class of polymers, generally exhibit good resistance to many substances, particularly motor oils and fuels. celanese.com However, their susceptibility to acids and bases can be a limitation. celanese.comresearchgate.net

The incorporation of the 4-butoxy-3-methoxybenzoyl group into a polyamide chain would introduce ether linkages, which can influence the polymer's interaction with chemical agents. The bulky butoxy group and the polar methoxy group could affect the polymer's solubility and swelling behavior in various solvents. While specific data on polymers from this compound is not available, general principles of polyamide chemical resistance provide a baseline.

The chemical resistance of polyamides is influenced by factors such as crystallinity and the presence of functional groups. celanese.com Reinforcement materials, like fiberglass, can reduce resistance to bases, while elastomer modifications can enhance acid resistance. celanese.com

Table 2: General Chemical Resistance of Polyamides

| Chemical Agent | Resistance of Unmodified Polyamide (PA6, PA66) | Reference |

| Ammonia (10% aqueous solution) | Resistant | celanese.com |

| Formic Acid (40% aqueous solution) | Not Resistant | celanese.com |

| Benzene (B151609) | Resistant | plastovesoucastky.cz |

| Acetone (B3395972) | Resistant | plastovesoucastky.cz |

| Bleaching Liquor | Not Resistant | celanese.com |

This table provides general chemical resistance data for common polyamides. The specific resistance of polymers containing the 4-butoxy-3-methoxybenzoyl moiety may vary.

Development of Functional Materials

Beyond structural polymers, this compound serves as a precursor for functional materials with applications in optoelectronics, leveraging the electronic and photophysical properties of its aromatic structure.

Photoresponsive polymers, which change their properties upon exposure to light, are at the forefront of materials innovation for applications such as data storage, smart actuators, and controlled drug release. specificpolymers.com The incorporation of chromophores, or light-sensitive groups, into the polymer structure is key to achieving this functionality. specificpolymers.com

While direct research on polymers from this compound is limited, studies on structurally similar compounds provide significant insights. For example, a photoresponsive polymer, poly(2-[4-methoxy benzoyl styryloyloxy] ethyl methacrylate), has been synthesized and shown to exhibit photoreactivity upon UV irradiation. researchgate.net This indicates that the methoxy benzoyl moiety can act as a chromophore. The synthesis of new functional monomers based on vanillin (B372448), a compound structurally related to this compound, has also led to the development of temperature-responsive and photo-cross-linkable polymers. researchgate.net These polymers can be designed to respond to various stimuli, including light. researchgate.net

The general mechanism for photoresponsiveness in such polymers often involves photo-induced cyclization or bond-forming reactions. specificpolymers.com For instance, cinnamate (B1238496) derivatives undergo photoinduced cycloaddition, a principle that was used to create the first photocrosslinkable polymer. specificpolymers.com

Organic Light-Emitting Diodes (OLEDs) are a major technology in displays and lighting. The efficiency and performance of OLEDs are highly dependent on the interfaces between the different layers of the device. Surface modification of the electrodes is a common strategy to improve charge injection and, consequently, device performance.

While there is no direct report on the use of this compound for OLED surface modification, a closely related compound, 4-Methoxybenzoyl chloride, has been reported to be used for the modification of indium tin oxide (ITO) cathodes in the fabrication of OLEDs. sigmaaldrich.com This suggests that benzoyl chloride derivatives can be effective in functionalizing electrode surfaces. The modification likely proceeds through the reaction of the acyl chloride with hydroxyl groups present on the ITO surface, creating a self-assembled monolayer that can alter the work function of the electrode and improve the injection of electrons.

The presence of the butoxy and methoxy groups in this compound could further tune the electronic properties of the modified surface. The electron-donating nature of these alkoxy groups could influence the energy levels at the electrode-organic interface, potentially leading to enhanced device efficiency. The synthesis of bifunctional bicarbazole-benzophenone-based derivatives for deep-blue and green OLEDs highlights the importance of tailored molecular design in achieving high-performance devices. mdpi.com

Analytical Chemistry Methodologies Utilizing 4 Butoxy 3 Methoxybenzoyl Chloride

Reagent for Derivatization in Chromatographic Analysis

Derivatization with reagents like 4-Butoxy-3-methoxybenzoyl chloride is a powerful strategy in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) to overcome challenges associated with the analysis of certain organic compounds. Many compounds, such as biogenic amines and some pharmaceuticals, are polar and lack a strong chromophore, making them difficult to retain on common reversed-phase columns and detect with UV-Vis detectors. rsc.org

A primary advantage of using derivatizing agents like benzoyl chloride and its analogs is the substantial enhancement in detection sensitivity. daneshyari.com For analytes that have poor native detector response, the addition of a strongly absorbing or fluorescing tag can lower the limits of detection (LOD) and limits of quantification (LOQ) by orders of magnitude. For instance, derivatization with benzoyl chloride has been reported to increase detection sensitivity by as much as 1,000-fold in some applications. nih.gov

This enhancement is critical when analyzing trace levels of compounds in complex matrices such as biological fluids or environmental samples. Improved sensitivity allows for the accurate measurement of low-concentration analytes that would otherwise be undetectable.

The table below illustrates the typical improvements in detection limits observed when using benzoyl chloride derivatization for various classes of compounds, which is indicative of the potential performance of this compound.

| Analyte Class | Typical LOD without Derivatization | Typical LOD with Benzoyl Chloride Derivatization | Fold Improvement (Approximate) |

| Biogenic Amines | µg/mL to high ng/mL range | ng/mL to pg/mL range | 100 - 1000 |

| Amino Acids | High ng/mL range | Low ng/mL to pg/mL range | 100 - 500 |

| Phenolic Compounds | ng/mL range | pg/mL range | 10 - 100 |

This table provides illustrative data based on studies using benzoyl chloride and its derivatives. Specific values for this compound may vary.

Furthermore, derivatization can improve quantification accuracy. By creating a stable, well-behaved derivative, issues such as poor peak shape and matrix interference can be minimized. The use of isotopically labeled derivatizing agents, such as ¹³C-benzoyl chloride, allows for the generation of stable isotope-labeled internal standards for each analyte, leading to more precise and accurate quantification by correcting for matrix effects and variations in sample preparation. daneshyari.com

The modification of an analyte's chemical structure through derivatization with this compound can significantly aid in its identification and separation from other components in a mixture. The increased hydrophobicity of the derivatives leads to stronger retention on reversed-phase chromatographic columns, which can be manipulated to achieve better separation of structurally similar compounds. chromatographyonline.com

In mass spectrometry (MS), the added benzoyl group provides a consistent and predictable fragmentation pattern. The benzoyl moiety can be easily lost as a neutral fragment or a charged ion during collision-induced dissociation (CID), producing characteristic product ions that can be used for identification and quantification in tandem MS (MS/MS) experiments. chromatographyonline.com This is particularly useful for targeted metabolomics studies where a large number of analytes are monitored simultaneously. nih.govnih.gov

The following table summarizes the impact of derivatization on the chromatographic and mass spectrometric properties of analytes, which would be expected when using this compound.

| Property | Before Derivatization | After Derivatization with Benzoyl Chloride Analog |

| Polarity | High | Low to Moderate |

| Reversed-Phase LC Retention | Poor | Enhanced |

| UV-Vis Absorbance | Low or Absent | Strong |

| Mass Spectrometry Fragmentation | Variable, often non-specific | Predictable, characteristic loss of benzoyl group |

This table illustrates the general effects of derivatization with benzoyl chloride analogs.

By altering the chromatographic retention times and providing a distinct mass spectrometric signature, derivatization with reagents like this compound is an invaluable tool for the unambiguous identification and reliable quantification of a wide range of organic compounds.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Computations

Quantum chemical computations are a cornerstone of modern chemical research, providing a lens into the electronic structure and properties of molecules. For a compound like 4-butoxy-3-methoxybenzoyl chloride, these methods could offer a wealth of information.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a primary tool for chemists to predict the electronic structure and spectroscopic properties of molecules with a high degree of accuracy. A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation approximately.

Such a study could yield crucial data, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity. The energy gap between HOMO and LUMO would indicate its kinetic stability.

Spectroscopic Predictions: Theoretical predictions of its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra could be invaluable for the experimental identification and characterization of the compound and its reaction products.

While no specific DFT studies on this compound have been identified, research on similar molecules, such as benzoylcholine (B1199707) chloride, has demonstrated the power of DFT in correlating theoretical calculations with experimental spectra, helping to identify the presence of different conformers in the ground state. researchgate.net

Conformation Analysis and Molecular Geometry Optimization

The presence of a flexible butoxy group in this compound suggests that the molecule can exist in multiple conformations. A thorough conformation analysis, typically performed using computational methods, would be essential to identify the various low-energy conformers and their relative stabilities.

The process involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The identified minima on the potential energy surface would then be subjected to full geometry optimization to determine their precise structures and relative energies. Understanding the conformational landscape is critical as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

Molecular Modeling and Simulation Approaches

Beyond static properties, molecular modeling and simulation techniques can provide dynamic insights into the behavior of this compound in chemical reactions.

Prediction of Reactivity and Selectivity in Organic Transformations

Molecular modeling can be employed to predict the reactivity of this compound and the selectivity of its reactions. By calculating properties such as atomic charges, electrostatic potential maps, and frontier molecular orbital densities, researchers can identify the most likely sites for nucleophilic or electrophilic attack.

For instance, the carbonyl carbon of the benzoyl chloride group is expected to be highly electrophilic and thus susceptible to attack by nucleophiles. Computational models could quantify this reactivity and compare it to other potential reaction sites on the molecule, thereby predicting the regioselectivity of its reactions.

Elucidation of Reaction Mechanisms at the Molecular Level

Computational studies are instrumental in elucidating reaction mechanisms by mapping out the entire reaction pathway, including transition states and intermediates. For reactions involving this compound, such as its reaction with an amine to form an amide, computational chemistry could:

Identify the Transition State Structures: The high-energy structures that connect reactants to products.

Calculate Activation Energies: The energy barriers that must be overcome for the reaction to occur, which provides information about the reaction rate.

By providing a detailed, step-by-step picture of how the reaction proceeds at the molecular level, these simulations offer insights that are often difficult or impossible to obtain through experimental means alone.

Emerging Research Directions and Future Prospects

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

The synthesis of acyl chlorides, including 4-Butoxy-3-methoxybenzoyl chloride, has traditionally involved reagents like thionyl chloride and phosphorus chlorides. libretexts.orgyoutube.com While effective, these methods often generate hazardous byproducts. libretexts.org Current research is focused on developing greener, more sustainable synthetic routes that align with the principles of green chemistry.

One promising approach involves the use of alternative, less hazardous chlorinating agents and solvent-free or eco-friendly solvent systems. For instance, the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) offers a high-yielding route to aryl acid chlorides at room temperature. chemicalbook.com Research into using water as a solvent for acylation reactions is also gaining traction, as it is a non-toxic, inexpensive, and environmentally benign option. tandfonline.com The development of metal-free, neutral conditions for these reactions further enhances their green credentials. tandfonline.com

A key aspect of green chemistry is the use of renewable starting materials. This compound is a derivative of veratric acid (3,4-dimethoxybenzoic acid), which can be synthesized from veratraldehyde. google.com Sustainable methods for the synthesis of veratric acid are being explored, such as the selective catalytic oxidation of aldehydes using silver nitrate (B79036) and hydrogen peroxide, which avoids more toxic reagents. google.com Another green approach involves the disproportionation of veratraldehyde in an alcohol-water solvent, which is an environmentally friendly and low-cost method. google.com

The table below summarizes some of the green chemistry approaches being explored for the synthesis of acyl chlorides and their precursors.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Safer Solvents | Replacing chlorinated hydrocarbons with water or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). tandfonline.comnih.gov | Reduced environmental pollution and improved safety. nih.gov |

| Atom Economy | Employing catalytic reagents and reactions that maximize the incorporation of starting materials into the final product. | Minimized waste generation and increased efficiency. |

| Use of Renewable Feedstocks | Synthesizing precursors like veratric acid from bio-based sources. google.comgoogle.com | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Lower energy consumption and reduced costs. |

Investigation of Novel Applications in Interdisciplinary Scientific Domains

The reactivity of the acyl chloride group makes this compound a versatile building block for the synthesis of a wide range of organic compounds with potential applications in various fields. ganeshremedies.com

Medicinal Chemistry: Acyl chlorides are crucial intermediates in the synthesis of many pharmaceuticals. ganeshremedies.com Derivatives of veratric acid have been investigated for their potential as preservative agents in pharmaceutical formulations. actapharmsci.com Specifically, compounds like 8-quinolinyl veratrate and phenyl veratrate have shown efficacy against various microorganisms. actapharmsci.com The core structure of this compound could be modified to create novel ester and amide derivatives with potential therapeutic activities. For example, 4-methoxybenzoyl chloride is used in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives with potential anti-cancer properties. ganeshremedies.comfishersci.ca

Materials Science: The incorporation of the 4-butoxy-3-methoxyphenyl moiety into polymers or other materials could impart specific properties. Aromatic acyl chlorides are used in the synthesis of various materials, and there is growing interest in using such compounds in the development of nanomaterials and pigments.

Agricultural Science: The structural motifs present in this compound are found in some biologically active compounds used in agriculture. Further derivatization could lead to the discovery of new herbicides, pesticides, or plant growth regulators. Veratric acid itself finds applications in the agricultural sector. google.com

The following table outlines potential interdisciplinary applications for derivatives of this compound.

| Scientific Domain | Potential Application of Derivatives | Rationale |

| Medicinal Chemistry | Synthesis of novel anti-cancer agents, anti-inflammatory drugs, or antimicrobial compounds. | The veratrole scaffold is present in numerous bioactive molecules. |

| Materials Science | Development of new polymers, liquid crystals, or functional dyes. | The aromatic ring and flexible butoxy chain can influence material properties. |

| Agricultural Science | Creation of new and more effective pesticides or herbicides. | The structural features are common in agrochemical compounds. |

Advancements in Spectroscopic and Analytical Characterization for Reaction Monitoring

The high reactivity of acyl chlorides, including this compound, necessitates robust analytical methods for monitoring their formation and subsequent reactions in real-time. nih.gov This is crucial for optimizing reaction conditions, ensuring product quality, and minimizing the formation of impurities. numberanalytics.com

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: The formation of the acyl chloride can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp, higher-frequency C=O stretch of the acyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the conversion of the starting carboxylic acid to the acyl chloride by observing the shifts in the signals of the protons and carbons near the carbonyl group.

Chromatographic Techniques:

Due to the high reactivity and potential for hydrolysis of acyl chlorides, direct analysis by High-Performance Liquid Chromatography (HPLC) can be challenging. nih.gov Derivatization is often employed to convert the acyl chloride into a more stable derivative that can be easily analyzed.

Derivatization followed by HPLC: A common strategy involves reacting the acyl chloride with an alcohol, like methanol, to form a stable ester, which can then be quantified by HPLC with UV or mass spectrometric detection. researchgate.net Another approach uses derivatizing agents like 2-nitrophenylhydrazine. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile acyl chlorides, GC-MS can be a powerful tool for identification and quantification. Derivatization may also be used to enhance volatility and thermal stability. numberanalytics.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific technique is particularly useful for detecting trace levels of acyl chlorides, which is important when they are considered potential genotoxic impurities in pharmaceutical products. oup.com

The table below highlights advanced analytical methods for monitoring reactions involving this compound.

| Analytical Technique | Application in Reaction Monitoring | Key Advantages |

| In-situ IR Spectroscopy | Real-time tracking of the conversion of carboxylic acid to acyl chloride. | Provides immediate feedback on reaction progress. |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation of the product and quantification of reactants and products. | Provides detailed structural information. |

| Derivatization-HPLC | Quantitative analysis of the acyl chloride after conversion to a stable derivative. nih.govresearchgate.net | Allows for accurate and reproducible quantification. nih.gov |

| UPLC-MS/MS | Ultra-trace level determination of residual acyl chloride. oup.com | High sensitivity and specificity for impurity profiling. oup.com |

Q & A

What are the recommended safety protocols for handling 4-butoxy-3-methoxybenzoyl chloride in laboratory settings?

Basic Research Question

Methodological Answer:

When handling this compound, adhere to the following safety protocols derived from analogous benzoyl chloride derivatives:

-

Personal Protective Equipment (PPE):

- Gloves: Impervious gloves (e.g., nitrile) with verified penetration resistance .

- Eye/Face Protection: Tightly sealed goggles combined with full-face shields .

- Respiratory Protection: Use NIOSH-approved respirators if vapor concentrations exceed permissible limits .

- Body Protection: Lab coats or chemical-resistant aprons .

-

Handling Precautions:

- Work in a fume hood to minimize inhalation risks .

- Avoid contact with water to prevent violent hydrolysis reactions .

- Store in airtight containers under inert gas (e.g., nitrogen) to limit moisture ingress .

Table 1: Example PPE Guidelines

| Equipment Type | Specification | Reference |

|---|---|---|

| Gloves | Nitrile, ≥0.4 mm thickness | |

| Eye Protection | ANSI Z87.1-certified goggles |

What synthetic routes are commonly employed for the preparation of this compound, and what are their key considerations?

Basic Research Question

Methodological Answer:

Synthesis typically involves:

Chlorination of Carboxylic Acid Precursors:

- React 4-butoxy-3-methoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–5°C .

- Key parameters: Maintain stoichiometric excess of chlorinating agent (1.5–2.0 equiv.) and monitor reaction completion via FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹) .

Purification:

- Remove excess reagents via rotary evaporation under reduced pressure.

- Purity assessment: Validate via gas chromatography (GC) or HPLC (≥98% purity threshold) .

Table 2: Example Reaction Conditions

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 0–5°C | |

| SOCl₂ Equiv. | 1.5–2.0 |

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Basic Research Question

Methodological Answer:

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS):

-

Infrared Spectroscopy (IR):

What strategies can be employed to optimize the yield and selectivity of this compound synthesis under varying reaction conditions?

Advanced Research Question

Methodological Answer:

- Catalytic Additives:

- Solvent Optimization:

- Kinetic Monitoring:

Table 3: Yield Optimization Strategies

| Strategy | Yield Improvement | Reference |

|---|---|---|

| DMF catalyst | +15–20% | |

| Toluene solvent | +10% (vs. DCM) |

How does the stability of this compound vary under different storage conditions, and what decomposition products should be monitored?

Advanced Research Question

Methodological Answer:

- Stability Factors:

- Moisture: Hydrolysis produces 4-butoxy-3-methoxybenzoic acid and HCl gas .

- Temperature: Degrades at >40°C; store at 2–8°C under nitrogen .

- Decomposition Analysis:

- Monitor via GC-MS for benzoic acid derivatives (retention time shift) and chloride ion quantification via ion chromatography .

Table 4: Stability Under Storage Conditions

| Condition | Decomposition Rate | Reference |

|---|---|---|

| 25°C, ambient humidity | 5%/week | |

| 4°C, anhydrous | <1%/month |

What analytical approaches are recommended for resolving contradictory spectral data (e.g., NMR vs. mass spectrometry) when working with this compound derivatives?

Advanced Research Question

Methodological Answer:

- Cross-Validation:

- Impurity Profiling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.